molecular formula C19H19N5O2 B15037449 3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037449
M. Wt: 349.4 g/mol
InChI Key: CFXRIYNSCANIFJ-FYJGNVAPSA-N
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Description

3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propoxyphenyl group and the pyridinylmethylidene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-propoxyphenyl halides.

    Addition of Pyridinylmethylidene Moiety: :

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-propoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-2-10-26-16-7-5-15(6-8-16)17-11-18(23-22-17)19(25)24-21-13-14-4-3-9-20-12-14/h3-9,11-13H,2,10H2,1H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

CFXRIYNSCANIFJ-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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